Methyl2-methyl-6-nitro-benzoate
Description
Methyl 2-methyl-6-nitrobenzoate is a nitroaromatic ester characterized by a methyl group at the 2-position and a nitro group at the 6-position of the benzoate backbone. The ester functional group (-COOCH₃) occupies the 1-position, rendering the compound polar yet lipophilic due to the methyl substituent. Nitro groups are strongly electron-withdrawing, which influences the compound’s electronic distribution and reactivity, particularly in electrophilic or nucleophilic reactions. Such esters are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their tunable substituent effects.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-ethyl-4,6-dioxo-5-propanoylpyran-3-carboxylic acid |
InChI |
InChI=1S/C11H12O6/c1-3-5(12)7-9(13)8(10(14)15)6(4-2)17-11(7)16/h7H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
AMVAQNNZJPUMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C(C(=O)O1)C(=O)CC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-methoxy-6-nitrobenzoate (CAS 77901-52-1)
- Substituents: Methoxy (-OCH₃) at 2-position, nitro (-NO₂) at 6-position.
- Similarity Score : 0.88 .
- Key Differences: The methoxy group is electron-donating via resonance, increasing electron density in the aromatic ring compared to the methyl group’s inductive electron-donating effect. Enhanced solubility in polar aprotic solvents (e.g., DMF) due to the oxygen atom’s polarity.
Methyl 2-hydroxy-6-nitrobenzoate (CAS 1261504-50-0)
- Substituents: Hydroxy (-OH) at 2-position, nitro (-NO₂) at 6-position.
- Similarity Score : 0.86 .
- Key Differences :
- The hydroxy group introduces hydrogen-bonding capability, increasing aqueous solubility but also acidity (pKa ~10–12).
- Prone to ester hydrolysis under basic or strongly acidic conditions.
- Reduced lipophilicity compared to the methyl derivative, limiting its use in lipid-soluble formulations.
Methyl 2-formyl-6-nitrobenzoate (CAS 142314-70-3)
- Substituents: Formyl (-CHO) at 2-position, nitro (-NO₂) at 6-position.
- Safety Profile : Requires stringent handling due to reactivity; inhalation necessitates oxygen therapy and prohibits mouth-to-mouth resuscitation .
- Key Differences :
- The formyl group is electron-withdrawing, amplifying the nitro group’s deactivating effect on the aromatic ring.
- High reactivity toward nucleophiles (e.g., hydrazines or amines), making it a precursor for Schiff base synthesis.
- Lower stability under ambient conditions compared to methyl or methoxy analogues.
Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS 26791-93-5)
- Substituents: Methoxy groups at 4- and 5-positions, nitro (-NO₂) at 2-position.
- Key Differences: Dual methoxy groups significantly elevate electron density, altering regioselectivity in further substitution reactions. Applications in photolabile protecting groups or dye synthesis due to extended conjugation .
Comparative Data Table
Preparation Methods
Esterification of 2-methyl-6-nitrobenzoic Acid
The most direct and widely reported method for preparing methyl 2-methyl-6-nitrobenzoate is the esterification of 2-methyl-6-nitrobenzoic acid using methylating agents under controlled conditions.
Procedure Overview
- Starting Material: 2-methyl-6-nitrobenzoic acid
- Reagent: Trimethyl orthoacetate
- Solvent: Typically inert atmosphere maintained (e.g., nitrogen)
- Temperature: Gradual heating to 95–100 °C
- Duration: Approximately 2 hours
- Post-reaction Processing: Cooling, addition of heptane, seeding with product, crystallization at 0–5 °C, filtration, washing, and drying
- Yield: Approximately 91%
- Purity: >99% by HPLC, water content <0.1% by Karl Fischer titration
Detailed Experimental Conditions and Results
| Parameter | Details |
|---|---|
| Acid used | 2-methyl-6-nitrobenzoic acid (300 g, 1.66 mol) |
| Methylating agent | Trimethyl orthoacetate (298.3 g, 2.48 mol) |
| Reaction vessel | 3-L 3-necked flask under nitrogen atmosphere |
| Heating profile | Gradual heating to 95–100 °C over 2 hours |
| Cooling | To 20–25 °C over 1–2 hours |
| Crystallization solvent | Heptane (1.5 L) |
| Seeding | 0.5 g methyl 2-methyl-6-nitrobenzoate |
| Crystallization temp | 0–5 °C for 1.5–2 hours |
| Isolation | Vacuum filtration, washing with heptane (3×300 mL) |
| Drying conditions | 30–35 °C under vacuum (100–120 torr) |
| Yield | 292 g (91%) |
| Purity (HPLC) | >99% |
| Water content | <0.1% (Karl Fischer) |
This method is notable for its high yield and purity, making it suitable for industrial scale synthesis.
Oxidation and Esterification Route from 3-nitro-o-xylene
Another method involves the oxidation of 3-nitro-o-xylene followed by esterification to obtain methyl 2-methyl-6-nitrobenzoate as a co-product.
Process Steps
-
- React 3-nitro-o-xylene with dilute nitric acid in the presence of oxygen under controlled temperature and pressure in an oxidation reactor.
- Oxygen acts as the oxidant under low nitric acid concentration to minimize risks and improve selectivity.
-
- Discharge the oxidation mixture and wash with water.
-
- Add an alcohol solvent (e.g., methanol) with acid catalyst to esterify the crude acid mixture.
- Distill to recover solvent and concentrate the esterified solution.
-
- Adjust pH with alkali to separate organic and aqueous layers.
- Recover 3-nitro-2-methylbenzoate from the organic layer by reduced pressure distillation.
- Extract the aqueous layer with organic solvent, acidify, filter, and dry to obtain 2-methyl-6-nitrobenzoic acid.
-
- Methyl 2-methyl-6-nitrobenzoate can be obtained by further esterification of the acid or isolated as part of the organic layer.
Advantages
- Co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Use of oxygen as oxidant reduces hazards compared to concentrated nitric acid oxidation.
- Improved selectivity and safety profile.
This method is described in a patent detailing the co-production process and is valuable for integrated chemical manufacturing.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Esterification with trimethyl orthoacetate | 2-methyl-6-nitrobenzoic acid | Trimethyl orthoacetate, 95–100 °C, 2 h, inert atmosphere | 91 | >99 | Industrially relevant, high purity |
| Oxidation of 3-nitro-o-xylene + esterification | 3-nitro-o-xylene, dilute HNO3, O2 | Oxidation under pressure, acid-catalyzed esterification | Not specified | Not specified | Co-production route, safer oxidation |
| Acid chloride formation + methanol esterification | 2-methyl-6-nitrobenzoic acid | Oxalyl chloride, CH2Cl2, reflux, then methanol | 100 | Not specified | Quantitative yield, intermediate step |
| Bromomethyl ester intermediate synthesis | Methyl 2-bromomethyl-6-nitrobenzoate | Potassium carbonate, acetonitrile, 81–83 °C, 2 h | 93 | 99 | For derivative synthesis |
Q & A
Basic: What are the optimal laboratory synthesis conditions for Methyl 2-methyl-6-nitro-benzoate?
Methodological Answer:
The synthesis typically involves nitration of methyl-substituted benzoate precursors under controlled conditions. A common approach includes:
- Reagent Selection: Use concentrated nitric acid in the presence of a strong acid catalyst (e.g., methanesulfonic acid) to direct nitration to the para position relative to the ester group .
- Reaction Conditions: Perform the reaction under reflux (temperatures ~100–120°C) to ensure complete conversion. Monitor progress via TLC or HPLC.
- Purification: Recrystallization from ethanol/water mixtures yields high-purity product (>95%).
Example Parameters:
| Step | Reagent/Condition | Purpose | Yield Optimization |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 110°C, 4h | Introduce nitro group | 85–90% with reflux |
| Workup | Ethanol recrystallization | Remove unreacted starting material | Purity >95% |
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H NMR: Identify methyl (δ 2.5–3.0 ppm) and nitro group (meta to ester) via splitting patterns.
- ¹³C NMR: Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons adjacent to nitro groups (δ ~140–150 ppm).
- IR Spectroscopy: Detect nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .
- X-ray Crystallography (Advanced): Resolve ambiguities in substituent positioning, especially for polymorphic forms .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Engineering Controls: Use fume hoods to limit inhalation exposure; monitor airborne concentrations with gas detectors .
- Emergency Measures:
- Skin Contact: Immediate washing with soap/water; contaminated clothing must be removed and professionally decontaminated .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can competing reaction pathways during nitration be controlled?
Methodological Answer:
Competing ortho/meta nitration or ester hydrolysis can arise. Mitigation strategies include:
- Directing Groups: The methyl group at position 2 sterically hinders ortho nitration, favoring para substitution.
- Acid Strength: Use sulfuric acid as a protonating agent to stabilize the nitronium ion (NO₂⁺), reducing side reactions .
- Low-Temperature Gradients: Gradual temperature ramping (e.g., 0°C → 110°C) minimizes decomposition .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Contradictions (e.g., NMR vs. IR) require systematic validation:
- Cross-Validation: Compare data with computational models (DFT calculations for expected chemical shifts) .
- Isotopic Labeling (Advanced): Use deuterated analogs to confirm exchangeable protons or reactive sites.
- Systematic Review Framework: Apply evidence-synthesis methodologies to evaluate conflicting data sources, prioritizing peer-reviewed studies over gray literature .
Advanced: What synthetic applications exploit Methyl 2-methyl-6-nitro-benzoate’s reactivity?
Methodological Answer:
The compound serves as a precursor for:
- Nucleophilic Aromatic Substitution: Replace nitro groups with amines or thiols under basic conditions .
- Reduction to Amines: Catalytic hydrogenation (H₂/Pd-C) yields 6-amino derivatives for pharmaceutical intermediates.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at position 6 .
Advanced: How does steric hindrance from the methyl group influence reactivity?
Methodological Answer:
The 2-methyl group:
- Steric Effects: Reduces accessibility for electrophilic attacks at adjacent positions, directing nitration to position 6 .
- Electronic Effects: Electron-donating methyl group slightly deactivates the ring, slowing reaction rates but improving regioselectivity.
- Crystallographic Evidence: X-ray studies of analogs show bent molecular geometries (e.g., ~144° angles in similar benzoates), affecting packing and solubility .
Advanced: What methodologies address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges include heat dissipation and impurity accumulation. Solutions:
- Flow Chemistry: Continuous reactors improve temperature control and reduce side products.
- Catalyst Optimization: Heterogeneous catalysts (e.g., zeolites) enhance recyclability and reduce waste .
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR probes for real-time adjustment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
